molecular formula C19H21NO3 B5762748 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5762748
M. Wt: 311.4 g/mol
InChI Key: VSMQUWJZEFFCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of isoquinoline derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. The compound has also been extensively studied, and its biological activities are well-characterized. However, one limitation of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new analogs of the compound with improved biological activities. Another area of interest is the study of the compound's potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to establish the long-term safety and efficacy of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in humans.
Conclusion:
In conclusion, 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound possesses anti-inflammatory, anti-cancer, and anti-tumor properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMQUWJZEFFCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone

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